D4-abiraterone
Vue d'ensemble
Description
CB-7627: L'acétate d'abiratérone est un médicament utilisé dans le traitement du cancer de la prostate et est lui-même un promédicament de l'abiratérone . CB-7627 est connu pour ses effets inhibiteurs puissants sur la stéroïdogenèse, ce qui en fait un composé précieux dans la recherche et le traitement du cancer .
Applications De Recherche Scientifique
CB-7627 has several scientific research applications, including:
Chemistry: Used as a model compound to study steroidogenesis inhibition.
Biology: Investigated for its effects on androgen receptor signaling pathways.
Medicine: Utilized in the treatment of prostate cancer due to its potent inhibitory effects on steroidogenesis.
Industry: Employed in the development of new therapeutic agents targeting steroidogenesis pathways.
Mécanisme D'action
Target of Action
D4-Abiraterone, also known as Androsta-4,16-dien-3-one, 17-(3-pyridinyl)- or Delta4-abiraterone, is a potent, irreversible, and selective inhibitor of 17 α-hydroxylase/C17,20-lyase (CYP17) . This enzyme, expressed in testicular, adrenal, and prostatic tumor tissues, plays a crucial role in regulating androgen biosynthesis .
Mode of Action
This compound interacts with its target, CYP17, by inhibiting its activity. This inhibition suppresses the hydroxylation of pregnenolone and progesterone at C17 . It also blocks the subsequent conversion of the hydroxylated metabolites to dehydroepiandrosterone and androstenedione . Furthermore, this compound has been found to act as a competitive antagonist of the androgen receptor (AR), with potency reportedly comparable to that of enzalutamide .
Biochemical Pathways
The inhibition of CYP17 by this compound results in decreased tumor testosterone and dihydrotestosterone levels . This compound also inhibits several enzymes involved in the androgen synthesis pathway, including 3β-hydroxysteroid dehydrogenase itself, CYP17A1, and steroid 5α-reductase . These actions collectively disrupt the androgen synthesis pathway, leading to a reduction in androgen levels, which is beneficial in the treatment of prostate cancer.
Pharmacokinetics
Abiraterone, the parent drug of this compound, has poor oral bioavailability and is susceptible to hydrolysis by esterases . Therefore, abiraterone acetate was developed as an orally bioavailable prodrug with enhanced stability and absorption . The conversion of abiraterone to this compound is dependent on the presence of the enzyme 3β-hydroxysteroid dehydrogenase .
Result of Action
The action of this compound leads to a decrease in serum testosterone and other androgens . It also inhibits dihydrotestosterone-induced AR binding of regulatory elements, and the expression of AR target genes . This results in the inhibition of dihydrotestosterone-induced cell growth, which is beneficial in the treatment of prostate cancer .
Action Environment
The interaction of this compound with vesicles and colloidal structures in the simulated fed state media containing undigested lipids and lipid digestion products enhances the solubility of both this compound and abiraterone . This interaction limits the esterase-mediated hydrolysis of abiraterone acetate and the potential of this compound to permeate . This suggests that the absorption and efficacy of this compound can be influenced by the presence of lipids and lipid digestion products in the gastrointestinal environment.
Analyse Biochimique
Biochemical Properties
D4-Abiraterone interferes with androgen synthesis by blocking the CYP17A1-expressed enzyme 17α-hydroxylase/17,20-lyase (CYP17A1) . The inhibition of 17α-hydroxylase suppresses the hydroxylation of pregnenolone and progesterone at C17 . This blockage limits the subsequent conversion of the hydroxylated metabolites to dehydroepiandrosterone and androstenedione, respectively, resulting in decreased tumor testosterone and dihydrotestosterone levels .
Cellular Effects
This compound has been shown to have a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . Specifically, this compound has been found to inhibit several enzymes involved in the androgen synthesis pathway, including 3β-hydroxysteroid dehydrogenase itself, CYP17A1, and steroid 5α-reductase .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It binds to the androgen receptor (AR) and other enzymes involved in the steroidogenic pathway . Notably, a competition assay demonstrated that the affinity of this compound to the AR is comparable to that of enzalutamide . This compound blocks CYP17A1 as well as its parental drug abiraterone, but also inhibits additional enzymes required for dihydrotestosterone synthesis .
Temporal Effects in Laboratory Settings
It is known that this compound has a wider range of inhibitory activity and might be more clinically effective in the treatment of patients with prostate cancer than abiraterone itself .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the androgen synthesis pathway . It interacts with enzymes such as 3β-hydroxysteroid dehydrogenase, CYP17A1, and steroid 5α-reductase .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: CB-7627 est synthétisé à partir de l'abiratérone par l'action de l'enzyme 3β-hydroxystéroïde déshydrogénase/Δ5-4 isomérase (3β-HSD) . La réaction implique la conversion de l'abiratérone en CB-7627 dans des conditions enzymatiques spécifiques .
Méthodes de production industrielle: La production industrielle de CB-7627 implique la synthèse à grande échelle de l'acétate d'abiratérone, suivie de sa conversion enzymatique en CB-7627. Ce processus exige un contrôle strict des conditions de réaction pour garantir un rendement élevé et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions: CB-7627 subit plusieurs types de réactions chimiques, notamment :
Oxydation: CB-7627 peut être oxydé pour former divers métabolites.
Réduction: Le composé peut être réduit pour former la 3-céto-5α-abiratérone, un agoniste du récepteur des androgènes.
Substitution: CB-7627 peut subir des réactions de substitution, en particulier en présence de réactifs spécifiques.
Réactifs et conditions courants:
Oxydation: Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction: Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution: Divers nucléophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.
Principaux produits formés:
Oxydation: Formation de métabolites oxydés.
Réduction: Formation de 3-céto-5α-abiratérone.
Substitution: Formation de dérivés substitués de CB-7627.
Applications de la recherche scientifique
CB-7627 a plusieurs applications dans la recherche scientifique, notamment :
Chimie: Utilisé comme composé modèle pour étudier l'inhibition de la stéroïdogenèse.
Biologie: Étudié pour ses effets sur les voies de signalisation du récepteur des androgènes.
Industrie: Employé dans le développement de nouveaux agents thérapeutiques ciblant les voies de la stéroïdogenèse.
Mécanisme d'action
CB-7627 exerce ses effets en inhibant les enzymes clés impliquées dans la stéroïdogenèse, notamment CYP17A1 (17α-hydroxylase/17,20-lyase), 3β-hydroxystéroïde déshydrogénase et 5α-réductase . Il agit également comme un antagoniste compétitif du récepteur des androgènes, avec une puissance comparable à celle de l'enzalutamide . L'inhibition de ces enzymes et récepteurs perturbe la production d'androgènes, réduisant ainsi la croissance et la prolifération des cellules cancéreuses de la prostate .
Comparaison Avec Des Composés Similaires
Composés similaires:
Abiratérone: Le composé parent de CB-7627, utilisé dans le traitement du cancer de la prostate.
Enzalutamide: Un autre antagoniste du récepteur des androgènes utilisé dans le traitement du cancer de la prostate.
Kéconazole: Un antifongique qui inhibe également la stéroïdogenèse.
Unicité de CB-7627: CB-7627 est unique en raison de son double rôle d'inhibiteur de la stéroïdogenèse et d'antagoniste du récepteur des androgènes. Sa puissance dans l'inhibition de CYP17A1 et sa capacité à agir comme un antagoniste compétitif du récepteur des androgènes en font un composé précieux dans le traitement du cancer de la prostate .
Propriétés
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-4,7,13-15,19,21-22H,5-6,8-12H2,1-2H3/t19-,21-,22-,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJZZAJJENTSTP-NHFPKVKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90934961 | |
Record name | delta4-Abiraterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90934961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154229-21-7 | |
Record name | 17-(3-Pyridinyl)androsta-4,16-dien-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154229-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 17-(3-Pyridyl)androsta-5,16-dien-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | delta4-Abiraterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90934961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .DELTA.4-ABIRATERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2L6XS2R7H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between D4-abiraterone and abiraterone acetate in the context of treating metastatic castration-resistant prostate cancer (mCRPC)?
A1: Abiraterone acetate (ABI), a steroidal CYP17A1 inhibitor, is a medication used to treat mCRPC. It gets converted into this compound (D4-ABI) by the enzyme 3β-hydroxysteroid dehydrogenase (HSD3B) within the body []. While both compounds exhibit anti-tumor activity, their individual contributions to the overall clinical efficacy of abiraterone acetate treatment are still being investigated.
Q2: How does the concentration of this compound in the blood relate to the effectiveness and prognosis of abiraterone acetate treatment?
A2: Research suggests that a higher concentration of this compound in the blood might actually be associated with a poorer prognosis in patients undergoing abiraterone acetate treatment for mCRPC. This observation is counterintuitive, as this compound itself has shown anti-cancer activity in preclinical studies []. The poorer prognosis might be linked to increased activity of the HSD3B enzyme, which could be driving castration resistance by boosting the production of dihydrotestosterone (DHT) from non-gonadal sources [].
Q3: Are there specific analytical challenges associated with measuring abiraterone levels for research and clinical purposes?
A3: Yes, accurately measuring abiraterone concentrations presents some specific analytical challenges. Abiraterone acetate is rapidly metabolized into the active abiraterone in the body, making the development of a sensitive and reliable analytical method essential []. Liquid chromatography tandem mass spectrometry (LC-MS/MS) methods are commonly employed for this purpose. One challenge is abiraterone's stability, requiring careful sample handling and storage conditions [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.